molecular formula C10H15ClN2O B8576408 (6-Chloro-pyridin-2-ylmethyl)-(2-methoxy-ethyl)-methyl-amine

(6-Chloro-pyridin-2-ylmethyl)-(2-methoxy-ethyl)-methyl-amine

Cat. No.: B8576408
M. Wt: 214.69 g/mol
InChI Key: QUPWAKHXFXWIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-pyridin-2-ylmethyl)-(2-methoxy-ethyl)-methyl-amine is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

N-[(6-chloropyridin-2-yl)methyl]-2-methoxy-N-methylethanamine

InChI

InChI=1S/C10H15ClN2O/c1-13(6-7-14-2)8-9-4-3-5-10(11)12-9/h3-5H,6-8H2,1-2H3

InChI Key

QUPWAKHXFXWIID-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)CC1=NC(=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-(bromomethyl)pyridine (490 mg, 2.37 mmole) in 5 mL of dry acetonitrile is added 0.51 mL (4.74 mmol) of 2-methoxy-N-methylethylamine and 328 mg (2.37 mmol) of potassium carbonate. The reaction is heated at 80° C. for 2 h. After cooling, the reaction mixture is quenched with 5 mL of water, extracted three-times with methylene chloride, and dried over sodium sulfate. Concentration of the solvent provided an oil which was purified by silica gel chromatography to provide 478 mg (94% yield) of (6-Chloro-pyridin-2-ylmethyl)-(2-methoxy-ethyl)-methyl-amine. Diagnostic 1H NMR (400 MHz, CDCl3) 2.34 (s, 3h), 2.67 (t, 2H, J=5.9 Hz), 3.34 (s, 3H), 3.52 (t, 2H, J=5.8 Hz), 3.71 (s, 3H), 7.19 (d, 1H, J=7.9 Hz), 7.54 (d, 1H, J=7.9 Hz), 7.60–7.64 (m, 1H); MS 215.2 (M+H).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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